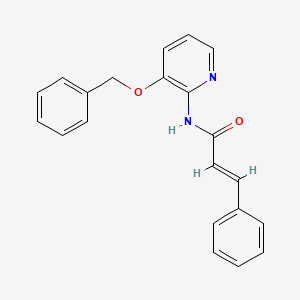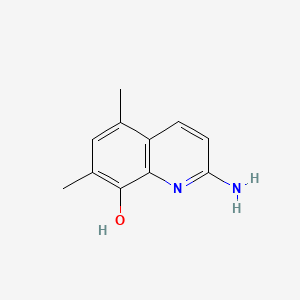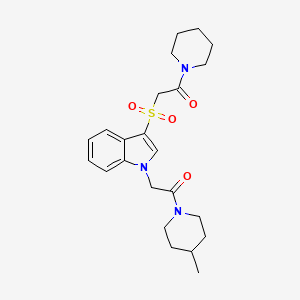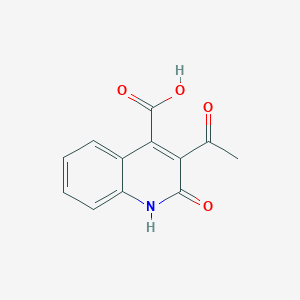
4-bromo-N-(3,5-dichlorophenyl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Electrochemical and Photophysical Properties
Electrochemical Fluorination : Studies on the electrochemical fluorination of aromatic compounds, including 4-bromo-N-(3,5-dichlorophenyl)-2-fluorobenzamide, reveal the potential for selective introduction of fluorine atoms into organic molecules. This process is crucial for the synthesis of compounds with specific electronic and structural properties, with applications in pharmaceuticals and agrochemicals (Shainyan & Danilevich, 2006).
Aqueous Photochemistry : Research on the aqueous photochemistry of halogenated phenols, including brominated and fluorinated analogs, contributes to understanding the photophysical properties and potential environmental impacts of these compounds. The formation of reactive intermediates and their subsequent reactions can influence the design of photoresistant materials and inform environmental degradation processes (Durand et al., 1998).
Biodegradation and Environmental Impact
- Biodegradation by Microorganisms : Research on the biodegradation of diphenyl ether and its halogenated derivatives, including compounds related to 4-bromo-N-(3,5-dichlorophenyl)-2-fluorobenzamide, by specific bacterial strains highlights the potential for microbial remediation of halogenated organic pollutants. These findings are crucial for developing bioremediation strategies for contaminated environments (Schmidt et al., 1992).
Material Science and Organic Electronics
- Conductive Materials : Studies on the post-treatment of poly(3,4-ethylenedioxythiophene) (PEDOT) with halobenzoic acids, including analogs of 4-bromo-N-(3,5-dichlorophenyl)-2-fluorobenzamide, demonstrate significant improvements in electrical conductivity. These advancements are critical for the development of high-performance materials for organic electronics and solar cell applications (Tan et al., 2016).
Synthesis and Application in Medicinal Chemistry
- Synthesis of Novel Compounds : The synthesis and characterization of new thiourea derivatives, including those with 3,5-dichlorophenyl groups, have been explored for their antimicrobial properties. Such research provides a foundation for the development of novel antimicrobial agents with potential applications in combating biofilm-forming bacteria (Limban, Marutescu, & Chifiriuc, 2011).
Eigenschaften
IUPAC Name |
4-bromo-N-(3,5-dichlorophenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl2FNO/c14-7-1-2-11(12(17)3-7)13(19)18-10-5-8(15)4-9(16)6-10/h1-6H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTJELGMQJTMRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid hydrochloride](/img/structure/B2839092.png)



![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxolane-2-carboxamide](/img/structure/B2839096.png)
![N-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2839098.png)

![1-[4-[4-(4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B2839101.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2839102.png)


![1-(2,3-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2839107.png)